molecular formula C11H11N3O B1460703 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one CAS No. 1049874-27-2

6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

Cat. No. B1460703
CAS RN: 1049874-27-2
M. Wt: 201.22 g/mol
InChI Key: XDSQYRYUTKSFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, often referred to as 6EPP, is a heterocyclic organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various biologically active molecules, such as antifungal and antiviral agents, as well as potential therapeutic agents for treating cancer and other diseases. 6EPP is also used in the synthesis of various pesticides and insecticides.

Scientific Research Applications

  • Nonlinear Optical Properties and Pharmacophore Applications

    • The pyrimidine ring, similar to 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, is found in DNA and RNA as nitrogenous bases. Such heterocyclic aromatic compounds are significant in medicine and nonlinear optics (NLO) fields. Structural parameters and vibrational analysis via Density Functional Theory (DFT) confirm their purity and potential for NLO applications. These derivatives exhibit promising NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
  • Amplification in Antibacterial Research

    • Pyridinylpyrimidines, including derivatives of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one, have been studied for their ability to amplify the effects of phleomycin against Escherichia coli. This suggests their potential as amplifiers in antibacterial research (Brown & Cowden, 1982).
  • Antiviral Applications

    • These compounds have been evaluated for their inhibitory effects on various DNA and RNA viruses. Their molecular structures enable potential applications in antiviral research, particularly in relation to varicella-zoster virus (VZV) and human cytomegalovirus (HCMV) (Robins et al., 2007).
  • Cancer Research and Potential Drug Development

    • Various studies have focused on the synthesis of novel derivatives for potential anticancer applications. These include synthesis methods that produce compounds with varying cytotoxicities and inhibition of mitosis in cancer cells (Temple et al., 1991).
  • Anti-Fibrosis Activity

    • Novel derivatives of 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one have shown promising anti-fibrotic activities. These compounds effectively inhibited the expression of collagen and content of hydroxyproline in vitro, suggesting potential use in developing anti-fibrotic drugs (Gu et al., 2020).
  • Histone Deacetylase Inhibition for Cancer Therapy

    • Derivatives have been designed to selectively inhibit histone deacetylases, which are critical in the regulation of gene expression. Such inhibition can block cancer cell proliferation and induce apoptosis, making these derivatives potential candidates for cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

4-ethyl-2-pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-9-6-10(15)14-11(13-9)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSQYRYUTKSFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266360
Record name 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

CAS RN

1049874-27-2
Record name 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049874-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(3-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Reactant of Route 2
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Reactant of Route 4
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Reactant of Route 5
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one
Reactant of Route 6
6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.